(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid
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Overview
Description
The compound (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid is a complex organic molecule with a highly specific structure. This compound is characterized by multiple amino acid residues, making it a peptide-like structure. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of peptide bonds. Typically, the synthesis starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or other coupling agents. After the formation of the peptide chain, the protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of such complex peptides often involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process is automated and highly efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction of certain functional groups can be achieved using reagents like sodium borohydride.
Substitution: Amino groups can participate in substitution reactions, especially in the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or sulfonyl chlorides.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction reactions can lead to the formation of secondary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoyl: A simpler amino acid derivative.
(2S)-2-amino-3-(1H-indol-3-yl)propanoyl: Another peptide-like structure with an indole ring.
Uniqueness
The uniqueness of (2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid lies in its complex structure, which allows for multiple points of interaction with biological molecules. This complexity makes it a valuable tool in research for understanding protein interactions and developing new therapeutic agents.
Properties
Molecular Formula |
C52H70N10O10 |
---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H70N10O10/c1-29(2)23-41(52(71)72)57-43(64)28-56-50(69)44(30(3)4)62-49(68)39(25-33-17-11-8-12-18-33)59-48(67)40(26-34-27-55-37-20-14-13-19-35(34)37)60-47(66)38(21-22-42(54)63)58-51(70)45(31(5)6)61-46(65)36(53)24-32-15-9-7-10-16-32/h7-20,27,29-31,36,38-41,44-45,55H,21-26,28,53H2,1-6H3,(H2,54,63)(H,56,69)(H,57,64)(H,58,70)(H,59,67)(H,60,66)(H,61,65)(H,62,68)(H,71,72)/t36-,38-,39-,40-,41-,44-,45-/m0/s1 |
InChI Key |
ADTXPIHKFSDPJQ-VQGHZGBQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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